N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-methoxyphenyl group and a 4-methylbenzamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the corresponding amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its bioactive properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects. For example, it can inhibit the growth of microbial cells by targeting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide
- N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide
- N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide
Uniqueness
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its biological activity and chemical reactivity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C20H20N2O2S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H20N2O2S/c1-14-3-5-15(6-4-14)19(23)21-12-11-17-13-25-20(22-17)16-7-9-18(24-2)10-8-16/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
InChI Key |
LNIAGNNNPGHWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.